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Compound of Interest |

1-(2-Bromo-5-chlorophenyl)-4-
Compound Name:

methylpiperazine
CAS No.: 1261940-25-3
Cat. No.: B577501

Get Quote

Application Notes and Protocols for 1-(2-
Methoxyphenyl)piperazine

Disclaimer: Extensive research for "1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine" did not
yield any specific experimental protocols or biological data. Therefore, these application notes
and protocols are provided for a structurally related and well-characterized compound, 1-(2-
Methoxyphenyl)piperazine (0MeOPP), to serve as a practical guide for researchers in the field.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of
piperazine. It is a common precursor and intermediate in the synthesis of a variety of
pharmacologically active molecules.[1][2] Notably, it is a key component in the synthesis of
drugs targeting the central nervous system, such as the antihypertensive agent urapidil and the
tranquilizer enciprazine.[3] oMeOPP itself exhibits significant affinity for serotonergic and
dopaminergic receptors, making it a valuable tool compound for neuroscience research.[4][5]
These notes provide detailed protocols for its synthesis and in vitro characterization.
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Chemical Properties

Property Value

IUPAC Name 1-(2-methoxyphenyl)piperazine
CAS Number 35386-24-4

Molecular Formula C11H1eN20

Molecular Weight 192.26 g/mol

Appearance White to off-white solid

Melting Point 35-40 °C

Boiling Point 130-133 °C at 0.1 mmHg

Data Presentation

The following table summarizes the binding affinities (Ki) of 1-(2-Methoxyphenyl)piperazine and
its derivatives for key neurotransmitter receptors.
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Compound Receptor Ki (nM)

Reference .
Ki (nM)
Compound

1-(2-

Methoxyphenyl

) .yp yhp 5-HT1a 0.24
iperazine

derivative 2a

NAN-190 -

1-(2-

Methoxyphenyl

) -yp yhp 5-HT1a 0.12
iperazine

derivative 2c

NAN-190 -

1-(2-

Methoxyphenyl

) .yp yhp 5-HT1a 0.63
iperazine

derivative 2f

NAN-190 -

N-(3-(4-(2-
Methoxyphenyl)p
iperazin-1-
yl)propyhtricyclo[
3.3.1.13,

’]decan-1-amine

5-HT1a 1.2

fumarate (8)

5-CT 0.5

N-(3-(4-(2-
Methoxyphenyl)p
iperazin-1-
yl)propyl)-3,5-
dimethyl-
tricylo[3.3.1.13 ,

’]decan-1-amine

5-HT1a 213

fumarate (10)

5-CT 0.5

1-cinnamyl-4-(2-

methoxyphenyl

) .yp yhp 5-HT1a 8.6
iperazine

derivative 42b
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1-cinnamyl-4-(2-

methoxyphenyl

! .yp yhp 04
iperazine

derivative 42b

1-cinnamyl-4-(2-

methoxyphenyl

) .yp yhp D2 0.19
iperazine

derivative 42c¢

Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride

This protocol describes the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from 2-
methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]

Materials:

2-Methoxyaniline

e Bis(2-chloroethyl)amine hydrochloride

e Potassium carbonate (K2CO3s)

e n-Butanol

» Ethanol

 Diethyl ether

e Methanol

» Round-bottom flask with reflux condenser

e Stirring apparatus

© 2026 BenchChem. All rights reserved. 4/12 Tech Support


https://wap.guidechem.com/question/how-to-synthesize-1-2-methoxyp-id166369.html
https://www.chemicalbook.com/synthesis/1-2-methoxyphenyl-piperazine-hydrochloride.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Heating mantle
o Filtration apparatus
Procedure:

e To a round-bottom flask, add 2-methoxyaniline (1.0 equivalent), bis(2-chloroethyl)amine
hydrochloride (1.6-1.67 equivalents), potassium carbonate (1.1-1.12 equivalents), and n-
butanol (4.7-4.85 parts).[1]

o Heat the mixture to reflux and maintain for 20-25 hours with continuous stirring.[1]
 After the reaction is complete, cool the mixture to room temperature.

o Concentrate the reaction mixture by removing approximately 1/6th of the solvent volume
under reduced pressure.[1]

» Add the second portion of potassium carbonate and continue to reflux to promote cyclization.

o After cooling, dissolve the reaction mixture in methanol and add diethyl ether to precipitate
the product.[6]

o Collect the precipitate by filtration and wash with diethyl ether to obtain the crude
hydrochloride salt.[6]

e Recrystallize the crude product from ethanol to yield pure 1-(2-methoxyphenyl)piperazine
hydrochloride as white crystals.[1]

Protocol 2: Radioligand Binding Assay for 5-HT1a
Receptor

This protocol details a competitive radioligand binding assay to determine the affinity of test
compounds for the serotonin 5-HT1a receptor using [3H]8-OH-DPAT.[7][8]

Materials:

e Cell membranes expressing human 5-HTza receptors (e.g., from recombinant CHO-K1 cells)
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e [3H]8-OH-DPAT (Radioligand)
e Serotonin (5-HT) for non-specific binding determination
e Test compounds (e.g., 1-(2-methoxyphenyl)piperazine)
o Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 10 mM MgSOa4 and 0.5 mM EDTA.[7]
o 96-well plates
e Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
« Filtration apparatus (cell harvester)
« Scintillation vials and scintillation cocktail
 Liquid scintillation counter
Procedure:
o Prepare serial dilutions of the test compounds in the assay buffer.
e In a 96-well plate, add in the following order:
o 150 pL of the membrane preparation.
o 50 pL of the test compound dilution (or buffer for total binding).

o 50 pL of [3H]8-OH-DPAT solution (final concentration typically at or below the Kd, e.g., 0.25
nM).[8]

e For non-specific binding wells, add 10 uM 5-HT instead of the test compound.[8]
 Incubate the plate at room temperature for 30 minutes.[8]

» Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters
using a cell harvester.

e Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCI, pH 7.4).
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o Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using
a liquid scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the ICso value from the competition curve and calculate the Ki value using the
Cheng-Prusoff equation.

Protocol 3: Radioligand Binding Assay for Dopamine D2z
Receptor

This protocol outlines a competitive radioligand binding assay for the dopamine D2 receptor
using [3H]spiperone.[3][9]

Materials:

o Cell membranes expressing human D2 receptors
 [*H]spiperone (Radioligand)

e (+)-Butaclamol (10 uM) for non-specific binding determination.[3]
e Test compounds

e Assay Buffer: 50 mM Tris-HCI, pH 7.4, 120 mM NacCl, 5 mM KCI, 2 mM CaClz, 1 mM MgCla.
[3]

o 96-well plates

» Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
 Filtration apparatus (cell harvester)

« Scintillation vials and scintillation cocktail

 Liquid scintillation counter

Procedure:
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Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the components in a final volume of 1000 pL:
o Assay buffer

o Membrane preparation

o Test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific
binding).

o [3H]spiperone solution (final concentration ~2-3 times its Kd value).[9]

Incubate the plate at 25°C for 120 minutes in a water bath.[9]

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
Wash the filters with ice-cold wash buffer.

Dry the filters and place them in scintillation vials with scintillation cocktail.

Measure radioactivity using a liquid scintillation counter.

Calculate specific binding and determine the 1Cso and Ki values as described in Protocol 2.

Visualizations
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Protocol 1: Synthesis
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Caption: Experimental workflow for synthesis and biological evaluation.
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Caption: Simplified G-protein coupled receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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